molecular formula C16H10O4 B1674926 LLL3 CAS No. 63972-38-3

LLL3

Cat. No.: B1674926
CAS No.: 63972-38-3
M. Wt: 266.25 g/mol
InChI Key: RROLKYCVTJGMND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

LLL3 is a derivative of anthraquinone, a class of organic compounds known for their vibrant colors and diverse biological activities. Anthraquinones are widely distributed in nature, particularly in plants, fungi, and lichens. They are known for their applications in dyes, pigments, and pharmaceuticals due to their stability and bioactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

LLL3 can be synthesized through various synthetic routes. One common method involves the Friedel-Crafts acylation of 1,5-dihydroxyanthraquinone with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the production process .

Mechanism of Action

The mechanism of action of LLL3 involves its interaction with cellular components. It can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can generate reactive oxygen species, causing oxidative stress and apoptosis in cancer cells . The compound targets various molecular pathways, including those involved in cell cycle regulation and apoptosis .

Comparison with Similar Compounds

LLL3 is unique compared to other anthraquinone derivatives due to its specific functional groups, which confer distinct chemical and biological properties. Similar compounds include:

These compounds share a common anthraquinone core but differ in their functional groups, leading to variations in their biological activities and applications .

Properties

CAS No.

63972-38-3

Molecular Formula

C16H10O4

Molecular Weight

266.25 g/mol

IUPAC Name

1-acetyl-5-hydroxyanthracene-9,10-dione

InChI

InChI=1S/C16H10O4/c1-8(17)9-4-2-5-10-13(9)15(19)11-6-3-7-12(18)14(11)16(10)20/h2-7,18H,1H3

InChI Key

RROLKYCVTJGMND-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=CC2=C1C(=O)C3=C(C2=O)C(=CC=C3)O

Canonical SMILES

CC(=O)C1=CC=CC2=C1C(=O)C3=C(C2=O)C(=CC=C3)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

LLL3;  LLL-3;  LLL 3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
LLL3
Reactant of Route 2
Reactant of Route 2
LLL3
Reactant of Route 3
Reactant of Route 3
LLL3
Reactant of Route 4
Reactant of Route 4
LLL3
Reactant of Route 5
LLL3
Reactant of Route 6
LLL3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.